
NF(N-Me)GA(N-Me)IL
Eigenschaften
Molekularformel |
C32H51N7O8 |
---|---|
Molekulargewicht |
661.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H51N7O8/c1-8-19(4)27(29(43)37-24(32(46)47)14-18(2)3)39(7)30(44)20(5)35-26(41)17-38(6)31(45)23(15-21-12-10-9-11-13-21)36-28(42)22(33)16-25(34)40/h9-13,18-20,22-24,27H,8,14-17,33H2,1-7H3,(H2,34,40)(H,35,41)(H,36,42)(H,37,43)(H,46,47)/t19-,20-,22-,23-,24-,27-/m0/s1 |
InChI-Schlüssel |
QKIYXOQZMBTDDJ-PKMOWMNGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Beschreibung
NF(N-Me)GA(N-Me)IL is a double N-methylated peptide derivative derived from residues 22–27 (NFGAIL) of human islet amyloid polypeptide (hIAPP), a 37-residue protein implicated in pancreatic amyloid formation in type II diabetes. The peptide sequence is Asn-Phe-(N-Me)Gly-Ala-(N-Me)Ile-Leu, where glycine (G24) and isoleucine (I26) are N-methylated. This modification disrupts β-sheet formation by eliminating critical intermolecular hydrogen bonds, rendering the peptide non-amyloidogenic and non-cytotoxic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NF(N-Me)GA(N-Me)IL involves the N-methylation of the amide bonds at G24 and I26 in the NFGAIL sequence. This process is typically carried out using standard solid-phase peptide synthesis (SPPS) techniques . The N-methylation is achieved by incorporating N-methylated amino acids during the peptide assembly .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides . The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: NF(N-Me)GA(N-Me)IL primarily undergoes peptide bond formation and cleavage reactions. The N-methylation of the amide bonds at G24 and I26 makes the peptide resistant to enzymatic degradation, which is a significant advantage in biological applications .
Common Reagents and Conditions: The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or HATU, and deprotection reagents like trifluoroacetic acid (TFA) . The N-methylation is achieved using N-methylated amino acids during the SPPS process .
Major Products Formed: The major product formed from the synthesis of this compound is the N-methylated peptide itself.
Wissenschaftliche Forschungsanwendungen
NF(N-Me)GA(N-Me)IL has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a model peptide to study the effects of N-methylation on peptide structure and stability . It serves as a valuable tool for understanding the role of N-methylation in modulating peptide properties .
Biology: In biology, this compound is used to investigate the mechanisms of amyloid formation and inhibition . Its ability to inhibit the fibril formation of hIAPP makes it a potential therapeutic candidate for diseases associated with amyloid aggregation, such as type 2 diabetes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in preventing amyloid-related diseases . Its non-amyloidogenic and non-cytotoxic properties make it a promising candidate for drug development .
Industry: In the industry, this compound is used in the development of peptide-based therapeutics and diagnostics . Its high affinity for hIAPP and ability to inhibit fibril formation make it a valuable component in the design of amyloid inhibitors .
Wirkmechanismus
NF(N-Me)GA(N-Me)IL exerts its effects by binding with high affinity to full-length hIAPP, effectively inhibiting its fibril formation . The N-methylation of the amide bonds at G24 and I26 transforms the amyloidogenic and cytotoxic nature of the original sequence into a non-amyloidogenic and non-cytotoxic variant . This modification prevents the aggregation of hIAPP into amyloid fibrils, thereby inhibiting the cytotoxic effects associated with amyloid formation .
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action :
- Amyloid Inhibition : N-methylation prevents β-strand stacking, inhibiting hIAPP fibril nucleation and elongation .
- Cytotoxicity Prevention : By blocking toxic oligomer formation, NF(N-Me)GA(N-Me)IL protects pancreatic β-cells (e.g., INS-1 cells) from apoptosis induced by hIAPP aggregates .
- Binding Affinity : Retains high affinity for native hIAPP, enabling competitive inhibition of fibrillogenesis .
Comparison with Structurally Similar Compounds
Single vs. Double N-Methylated Peptides
Structural Insights :
- Positional Specificity : N-methylation at G24 and I26 in this compound targets the amyloid core (residues 20–29 of hIAPP), whereas single methylation (e.g., Galaxamide derivatives) shows weaker inhibition .
- Sequence Length : Longer peptides (e.g., SNNF(N-Me)GA(N-Me)ILSS) enhance inhibitory capacity by mimicking hIAPP’s aggregation-prone regions .
Non-Peptide Amyloid Inhibitors
Advantages of this compound :
- Specificity : Directly targets hIAPP’s amyloid core without interfering with insulin signaling .
- Low Toxicity: No cytotoxicity observed in vitro or in vivo, unlike NDGA .
Research Findings and Clinical Relevance
In Vitro Studies
In Vivo Potential
- Cell Viability : Protected 90% of INS-1 cells from hIAPP-induced apoptosis at 20 µM .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.